molecular formula C25H14ClN10Na5O16S5 B12373802 Reactive Black 39

Reactive Black 39

Cat. No.: B12373802
M. Wt: 1021.2 g/mol
InChI Key: UYAABLNBFLLCJA-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Reactive Black 39 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its ability to form covalent bonds with substrates, making it a valuable tool in biological experiments, textile dyeing, and other fields. The chemical structure of this compound includes multiple functional groups that contribute to its reactivity and versatility .

Preparation Methods

The synthesis of Reactive Black 39 involves several steps, starting with the diazotization of 2,4-diaminobenzenesulfonic acid and 2-aminobenzene-1,4-disulfonic acid. These intermediates are then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline and acidic conditions. The final step involves condensation with 2,4,6-trichloro-1,3,5-triazine and subsequent ammoniation . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale manufacturing .

Chemical Reactions Analysis

Reactive Black 39 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Reactive Black 39 is extensively used in scientific research due to its versatility. In chemistry, it serves as a reagent for studying reaction mechanisms and kinetics. In biology, it is used to stain and track biomolecules, evaluate cell functions, and distinguish cell types. In medicine, it aids in diagnostic procedures and tissue pathology studies. Industrial applications include textile dyeing, food pigments, and dye-sensitized solar cells .

Mechanism of Action

The mechanism of action of Reactive Black 39 involves the formation of covalent bonds with substrates. This is achieved through the reactive groups present in the dye, which react with hydroxyl or amino groups on the substrate. The strength of these covalent bonds ensures that the dye becomes an integral part of the substrate, providing stability and durability .

Comparison with Similar Compounds

Reactive Black 39 is unique due to its multifunctional nature and strong covalent bonding capabilities. Similar compounds include Reactive Black 5 and other reactive dyes that also form covalent bonds with substrates. this compound stands out due to its specific chemical structure and reactivity, which make it suitable for a broader range of applications .

Properties

Molecular Formula

C25H14ClN10Na5O16S5

Molecular Weight

1021.2 g/mol

IUPAC Name

pentasodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C25H19ClN10O16S5.5Na/c26-23-30-24(28)32-25(31-23)29-10-1-3-14(54(41,42)43)12(7-10)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(27)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,27H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H3,28,29,30,31,32);;;;;/q;5*+1/p-5

InChI Key

UYAABLNBFLLCJA-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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